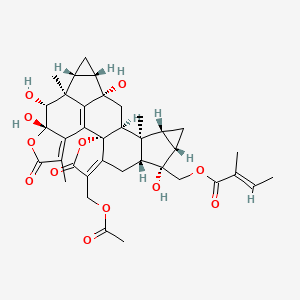

Sarcandrolide D

Descripción general

Descripción

Sarcandrolide D is a member of the lindenane sesquiterpenoid family, which are complex natural products primarily isolated from plants of the Chloranthaceae family. These compounds are known for their intricate molecular structures and significant biological activities. This compound, in particular, has garnered attention due to its potential therapeutic applications and unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Sarcandrolide D involves a series of intricate steps, often starting from simpler sesquiterpenoid precursors. A key step in the synthesis is the Diels-Alder cycloaddition reaction, which forms the core structure of the compound. The reaction typically involves a dienophile and a diene generated in situ. For instance, the Diels-Alder reaction of a dienophile with an in situ generated diene can yield the desired diastereomer in high yield .

Industrial Production Methods: Industrial production of this compound is not well-documented, likely due to the complexity of its synthesis and the specificity of the conditions required

Análisis De Reacciones Químicas

Furan Formation and Alkene Isomerization

-

Starting material : Verbenone derivatives.

-

Steps : Allylic oxidation, Michael addition, and cyclopropanation.

Diels-Alder Cycloaddition

-

Substrates : Polycyclic diene (precursor 22) and α-methylene-γ-lactone (precursor 14) .

-

Conditions : PhCOOH in toluene at 170°C.

-

Outcome : Forms [4+2] adducts with stereochemical control.

| Reaction Step | Reagents/Conditions | Yield (%) | Key Product |

|---|---|---|---|

| Allylic oxidation | SeO₂, t-BuOOH, DCM, rt | 75 | α,β-Unsaturated ketone |

| Cyclopropanation | Pd₂(dba)₃, DMF, 40°C | 94 | Tricyclic core |

| Diels-Alder cycloaddition | PhCOOH, toluene, 170°C | 70–75 | [4+2] Dimeric adduct |

| Kornblum-DeLaMar rearrangement | TMSBr, DCM, -60°C to -45°C | 89 | Furano-lactone intermediate |

Stereochemical Control Mechanisms

-

Alkene isomerization : DBU/LiBr-mediated equilibration ensures correct stereochemistry at C8 and C9 .

-

Upjohn Dihydroxylation : K₂OsO₂(OH)₄/NMO achieves syn-dihydroxylation of α,β-unsaturated esters .

-

Photooxidation : Tetraphenylporphyrin (TPP) and light (λ = 420 nm) oxidize furans to γ-lactones .

Functional Group Interconversions

-

Esterification : TMSCHN₂ converts carboxylic acids to methyl esters .

-

Acetylation : Imidazole/Ac₂O selectively acetylates secondary alcohols .

-

Deprotection : HF/MeCN removes TBDPS groups with minimal side reactions .

Byproduct Analysis

Competing pathways during Diels-Alder cycloaddition yield two major adducts:

-

Endo adduct (24) : Dominant product due to stabilizing H-bonding between dienophile carbonyl and diene hydroxyl .

-

Exo adduct (25) : Minor product (≤20%) with inverted stereochemistry .

Biological Relevance

While not directly related to reactions, biological assays note:

Aplicaciones Científicas De Investigación

Chemical Structure and Synthesis

Sarcandrolide D is characterized by a complex polycyclic structure typical of lindenane sesquiterpenoids. The total synthesis of this compound has been achieved through various methods, including Diels-Alder cycloaddition reactions, which facilitate the construction of its intricate molecular architecture. These synthetic pathways not only provide access to this compound but also enable the exploration of its biological functions and structure-activity relationships .

Biological Activities

This compound exhibits a range of biological activities that make it a subject of interest in pharmacological research:

- Antimalarial Activity: Research indicates that this compound and its derivatives exhibit potent antiplasmodial activities against Plasmodium falciparum, with some compounds showing low nanomolar IC50 values comparable to artemisinin, a well-known antimalarial drug. This suggests that this compound may act through unique mechanisms different from traditional antimalarial agents .

- Antitumor Properties: In vitro studies have demonstrated that this compound possesses cytotoxic effects against various cancer cell lines, including HeLa and MCF7 cells. These studies report IC50 values indicating moderate efficacy, suggesting potential applications in cancer therapy .

- Anti-inflammatory Effects: The compound has shown promise in reducing inflammation, which could be beneficial in treating inflammatory diseases. Its mechanisms may involve modulation of inflammatory pathways, although further studies are required to elucidate these effects .

Case Studies and Research Findings

Several studies have documented the effects and applications of this compound:

- Antiplasmodial Screening: A comprehensive study on lindenane-type sesquiterpenoids highlighted this compound's significant antiplasmodial activity. Among 44 tested compounds, several exhibited IC50 values below 100 nM, with specific derivatives demonstrating exceptional potency comparable to artemisinin .

- Cytotoxicity Assessments: In evaluations against human cancer cell lines, this compound showed varying levels of cytotoxicity, with specific derivatives yielding promising results that warrant further investigation into their potential as anticancer agents .

- Synthetic Pathway Innovations: The development of synthetic pathways for this compound has opened avenues for exploring its derivatives and analogs, enhancing our understanding of their biological activities and potential therapeutic uses .

Summary Table of Biological Activities

Conclusion and Future Directions

This compound represents a promising compound for further research due to its diverse biological activities and potential therapeutic applications. Ongoing studies are essential to fully understand its mechanisms of action and to explore its efficacy in clinical settings. The development of synthetic methodologies will continue to facilitate the exploration of this compound and its derivatives, potentially leading to novel treatments for malaria and cancer.

Mecanismo De Acción

The mechanism of action of Sarcandrolide D involves its interaction with specific molecular targets and pathways. For instance, it has been shown to activate AMP-activated protein kinase, leading to increased phosphorylation of acetyl-CoA carboxylase in HepG2 cells. This activity is associated with the compound’s ability to repress the growth of human liver cancer cells . The detailed molecular pathways involved in these effects are still under investigation, but the compound’s unique structure plays a crucial role in its biological activity.

Comparación Con Compuestos Similares

- Sarcandrolide J

- Shizukaol D

- Chlorahololide A

- Chlorahololide C

- Spicachlorantin J

Comparison: Sarcandrolide D shares structural similarities with other lindenane sesquiterpenoids, such as Sarcandrolide J and Shizukaol D. each compound has unique functional groups and stereochemistry that contribute to its distinct biological activities. For example, while both this compound and Shizukaol D can activate AMP-activated protein kinase, their effects on different cell types and pathways may vary . This uniqueness makes this compound a valuable compound for further research and potential therapeutic applications.

Actividad Biológica

Sarcandrolide D is a sesquiterpenoid derived from the plant Sarcandra glabra, known for its diverse biological activities. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of this compound

This compound belongs to a class of compounds known as lindenane sesquiterpenoids. These compounds are characterized by their complex polycyclic structures and exhibit a range of biological activities, including anti-inflammatory, antitumor, and antimicrobial effects. The structural complexity of this compound contributes to its unique biological properties.

Pharmacological Properties

Research has highlighted several key pharmacological properties associated with this compound:

- Antimicrobial Activity : this compound has demonstrated significant antimicrobial activity against various pathogens. Its effectiveness against Plasmodium falciparum, the malaria-causing parasite, is particularly noteworthy, with reported IC50 values as low as 1.1 nM, indicating potent antimalarial potential .

- Antitumor Effects : Studies have shown that this compound exhibits cytotoxic effects on cancer cell lines. For instance, it has been evaluated for its ability to inhibit the proliferation of various tumor cell lines, suggesting potential as an anticancer agent .

- Anti-inflammatory Properties : The compound has been investigated for its anti-inflammatory effects. It can modulate inflammatory pathways, contributing to its therapeutic potential in treating inflammatory diseases .

The mechanisms through which this compound exerts its biological effects are still being elucidated. Some proposed mechanisms include:

- Inhibition of Cell Proliferation : this compound may induce apoptosis in cancer cells by activating specific signaling pathways that lead to programmed cell death.

- Modulation of Immune Response : The compound may influence immune responses by regulating cytokine production and immune cell activation, thereby reducing inflammation and enhancing the body's defense against infections.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound in detail:

- Antimalarial Activity : A study reported that this compound showed remarkable inhibition of Plasmodium falciparum growth with an IC50 value significantly lower than many existing antimalarial drugs. This positions it as a promising candidate for further development in malaria treatment .

- Cytotoxicity Against Tumor Cells : In vitro studies demonstrated that this compound effectively inhibited the growth of several cancer cell lines, including breast and liver cancer cells. The compound's selective toxicity suggests it may be developed into a targeted cancer therapy .

- Anti-inflammatory Effects : Research indicated that this compound could reduce inflammation markers in various models of inflammation, supporting its traditional use in folk medicine for treating inflammatory conditions .

Data Table: Summary of Biological Activities

| Activity Type | Effect | IC50/Notes |

|---|---|---|

| Antimicrobial | Inhibits Plasmodium falciparum | IC50 = 1.1 nM |

| Antitumor | Cytotoxic to cancer cell lines | Effective against breast and liver cancer cells |

| Anti-inflammatory | Reduces inflammation markers | Supported by in vitro studies |

Propiedades

IUPAC Name |

[(2R,8R,9S,10S,12R,13S,14S,16S,17S,19R,20S,21R,22S)-5-(acetyloxymethyl)-9,16,21,22-tetrahydroxy-13,20,25-trimethyl-4,24-dioxo-3,23-dioxanonacyclo[14.10.1.02,6.02,14.08,13.010,12.017,19.020,27.022,26]heptacosa-1(27),5,25-trien-9-yl]methyl (E)-2-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H42O12/c1-7-14(2)28(39)47-13-35(44)22-8-19(22)32(5)23(35)10-18-17(12-46-16(4)38)30(41)48-36(18)24(32)11-34(43)21-9-20(21)33(6)27(34)26(36)25-15(3)29(40)49-37(25,45)31(33)42/h7,19-24,31,42-45H,8-13H2,1-6H3/b14-7+/t19-,20-,21+,22+,23-,24+,31-,32+,33+,34+,35+,36+,37+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYTGVSJFROTUKO-FFTXOPGASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OCC1(C2CC2C3(C1CC4=C(C(=O)OC45C3CC6(C7CC7C8(C6=C5C9=C(C(=O)OC9(C8O)O)C)C)O)COC(=O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C)/C(=O)OC[C@@]1([C@H]2C[C@H]2[C@]3([C@H]1CC4=C(C(=O)O[C@]45[C@H]3C[C@@]6([C@H]7C[C@H]7[C@]8(C6=C5C9=C(C(=O)O[C@@]9([C@@H]8O)O)C)C)O)COC(=O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H42O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

678.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.